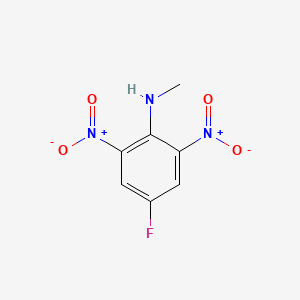

4-Fluoro-N-methyl-2,6-dinitroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6FN3O4 |

|---|---|

Molecular Weight |

215.14 g/mol |

IUPAC Name |

4-fluoro-N-methyl-2,6-dinitroaniline |

InChI |

InChI=1S/C7H6FN3O4/c1-9-7-5(10(12)13)2-4(8)3-6(7)11(14)15/h2-3,9H,1H3 |

InChI Key |

QQYYVGPPWZJSGZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Established Synthetic Pathways for Dinitroanilines

Traditional synthetic routes to dinitroanilines leverage two primary reaction types: electrophilic aromatic substitution for the introduction of nitro groups and nucleophilic aromatic substitution for the installation of amine functionalities.

Nitration is a quintessential electrophilic aromatic substitution (EAS) reaction used to introduce nitro (−NO₂) groups onto an aromatic ring. wikipedia.orgbrainly.com The process typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), known as "mixed acid". chemcess.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. youtube.commasterorganicchemistry.com

The regiochemical outcome of the nitration is dictated by the substituents already present on the aromatic ring. wikipedia.org In the synthesis of 4-Fluoro-N-methyl-2,6-dinitroaniline, the starting material would likely be a p-fluoroaniline derivative. The amino group (or a protected version of it) is a powerful activating group and an ortho-, para- director. Since the para position is occupied by the fluorine atom, nitration is directed to the two ortho positions (C2 and C6). Direct nitration of anilines can be problematic, leading to oxidation and the formation of undesired isomers. wikipedia.org Therefore, a common strategy involves protecting the amine functionality, for example, as an acetanilide. This protection moderates the reactivity of the amino group and reliably directs nitration to the desired positions, after which the protecting group can be removed by hydrolysis. wikipedia.org

A relevant industrial process for a similar compound, 4-fluoro-2-nitroaniline (B1293508), involves the nitration of p-fluoroacetanilide using a mixture of acetic acid and acetic anhydride (B1165640) with nitric acid. google.com This highlights the practical application of protecting group strategies to control regioselectivity in the synthesis of fluorinated nitroanilines.

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for introducing nucleophiles, such as amines, onto an aromatic ring that is electron-deficient. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho and/or para to a good leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com The EWGs stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, an SNAr pathway could involve reacting a precursor like 1,4-difluoro-2,6-dinitrobenzene or 1-chloro-4-fluoro-2,6-dinitrobenzene with methylamine (B109427). The two nitro groups at the C2 and C6 positions strongly activate the ring, allowing methylamine to displace one of the halide leaving groups at the C1 position. The general reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, which is contrary to SN2 reactions, because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

A practical example is the synthesis of 2,4-dinitroaniline (B165453) from 1-chloro-2,4-dinitrobenzene (B32670) and ammonia. wikipedia.org Similarly, the herbicide trifluralin (B1683247), a related 2,6-dinitroaniline (B188716), is synthesized via an SNAr reaction involving the displacement of a chloride from 4-chloro-3,5-dinitrobenzotrifluoride (B147460) by dipropylamine (B117675). prepchem.com

Interactive Table: Comparison of SNAr Reaction Parameters

| Precursor | Nucleophile | Key EWGs | Leaving Group | Product | Reference |

| 1-Chloro-2,4-dinitrobenzene | Ammonia | 2,4-dinitro | Cl | 2,4-Dinitroaniline | wikipedia.org |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Dipropylamine | 3,5-dinitro, 4-CF₃ | Cl | Trifluralin | prepchem.com |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-dinitro | Cl | 2,4-Dinitrophenol | wikipedia.org |

| Aryl Fluorides | Dimethylamine | Nitro, Nitrile, etc. | F | Dimethylamino-arenes | nih.gov |

Achieving the specific 4-fluoro-N-methyl-2,6-dinitro arrangement requires careful planning of the synthetic sequence. Two plausible regioselective strategies are:

Nitration-First Approach: This route begins with 4-fluoroaniline (B128567) or N-methyl-4-fluoroaniline. To prevent oxidation and ensure correct regiochemistry, the amino group is first protected (e.g., via acetylation). The resulting 4-fluoroacetanilide (B1213217) is then subjected to dinitration. The strongly directing acetamido group places the two nitro groups at the C2 and C6 positions. Subsequent deprotection of the amine, followed by methylation (if starting from 4-fluoroaniline), would yield the final product.

SNAr-First Approach: This strategy starts with a molecule that already contains the dinitro and fluoro pattern, such as 1-chloro-4-fluoro-2,6-dinitrobenzene. A regioselective SNAr reaction with methylamine would then be performed. The chlorine at the C1 position is more activated for displacement than the fluorine at C4 because it is flanked by two ortho nitro groups, whereas the fluorine has only one ortho nitro group. This difference in activation allows for the selective replacement of the chlorine atom by the methylamine nucleophile to furnish this compound.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry focuses on improving the efficiency, safety, and environmental impact of chemical processes. These advancements are applicable to the synthesis of specialized compounds like this compound.

While the core reactions of nitration and SNAr are often performed with stoichiometric reagents, catalytic methods are increasingly being developed. In the broader field of dinitroaniline chemistry, catalysis is prominent in reduction reactions. For instance, the selective catalytic hydrogenation of m-dinitrobenzene to m-nitroaniline has been studied using various catalysts, including ruthenium and palladium-based systems. daneshyari.comresearchgate.net These processes are crucial for producing nitroaniline intermediates from dinitro precursors.

For the synthesis of dinitroanilines, research into catalytic nitration aims to replace the harsh mixed-acid system with more benign alternatives. Similarly, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, represent a powerful catalytic alternative for forming C-N bonds, though SNAr is often more economical for highly electron-deficient systems. Copper-catalyzed amination reactions (Ullmann condensation) could also be considered, particularly for less activated aryl halides.

The industrial production of fine chemicals is a multi-step process that requires rigorous optimization. mit.edu Modern approaches often utilize continuous flow chemistry, which offers significant advantages over traditional batch processing in terms of safety, heat transfer, mixing, and scalability. nih.govmit.edu

The use of microchannel reactors, for example, has been disclosed for the synthesis of 4-fluoro-2-nitroaniline, allowing for precise control over reaction time (50-200 seconds) and temperature (30-70 °C) to achieve high yields (83-94%). google.com This technology could be adapted for the dinitration step in the synthesis of this compound.

Furthermore, the integration of Process Analytical Technology (PAT) allows for real-time monitoring and control of multi-step syntheses. mit.edunih.gov Techniques such as NMR, UV/Vis, and IR spectroscopy can be used to track the concentration of reactants, intermediates, and products, enabling dynamic optimization and ensuring consistent product quality. nih.gov Computer-aided synthesis planning (CASP) tools are also emerging to help design and optimize multi-step routes by proposing reaction pathways and conditions. mit.eduarxiv.org

Interactive Table: Key Parameters in Process Optimization

| Parameter | Traditional Batch Processing | Continuous Flow Processing | Benefit of Optimization | Reference |

| Temperature Control | Slower heat dissipation, potential for hot spots | Excellent heat exchange, precise control | Improved safety, higher selectivity | google.com, nih.gov |

| Reaction Time | Long reaction and workup times | Short residence times (seconds to minutes) | Increased throughput, reduced degradation | google.com, mit.edu |

| Mixing | Dependent on stirrer speed and vessel geometry | Efficient and rapid diffusion mixing | Higher reaction rates, better reproducibility | nih.gov |

| Process Monitoring | Offline sampling and analysis | Real-time analysis with PAT | Immediate process control, quality assurance | mit.edu, nih.gov |

| Scalability | Challenging, requires re-optimization | More straightforward, linear scaling | Faster transition from lab to production | mit.edu |

Industrial Production Methodologies for Related Compounds

The industrial synthesis of dinitroaniline herbicides, a chemical class that includes this compound, often relies on a foundational multi-step process. This typically involves the dinitration of a substituted benzene (B151609) ring, followed by amination to introduce the desired amine functionality. A key intermediate in the production of many dinitroaniline herbicides is 4-chloro-3,5-dinitrobenzotrifluoride. nih.gov

A prominent example is the production of trifluralin. The synthesis starts with the nitration of p-chlorotoluene, which is then halogenated and subsequently fluorinated to yield 4-chloro-3,5-dinitrobenzotrifluoride. researchgate.net This intermediate is then reacted with dipropylamine in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid byproduct, ultimately forming trifluralin. researchgate.net The reaction conditions, including temperature and solvent, are carefully controlled to optimize the yield and purity of the final product.

Similarly, the manufacturing process for pendimethalin (B1679228) begins with the dinitration of 3,4-xylidine. The resulting dinitro-xylidine intermediate is then subjected to a reaction with ethylamine (B1201723) under conditions of high temperature and pressure to produce pendimethalin. niir.orggoogle.com These industrial methods underscore the common synthetic pathways for creating dinitroaniline derivatives, which frequently involve the use of strong acids for nitration and require precise control over the reaction environment. google.com

Derivatization Chemistry of this compound

The structure of this compound provides multiple avenues for chemical modification, enabling the synthesis of a wide array of derivatives. The key sites for derivatization are the N-alkyl group, the fluoro substituent, and the nitro groups. These modifications are often undertaken to investigate structure-activity relationships, particularly for the development of novel herbicides and other biologically active compounds. nih.gov

Altering the N-alkyl group is a frequent strategy to fine-tune the physicochemical and biological properties of dinitroaniline compounds. wikipedia.org For this compound, the methyl group on the nitrogen atom can be substituted with various other alkyl or functionalized alkyl groups.

The fluoro and nitro groups attached to the aromatic ring are also reactive and can be chemically transformed to create further derivatives.

Fluoro Substituent Transformations: The fluorine atom at the C4 position is activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the two adjacent nitro groups. This reactivity allows the fluorine to be displaced by a range of nucleophiles. For instance, reacting the compound with an alkoxide, like sodium methoxide, can introduce an alkoxy group. Similarly, reaction with various amines can lead to the formation of different substituted diamino compounds.

Nitro Group Transformations: The nitro groups are also subject to chemical modification, most commonly through reduction to amino groups. jsynthchem.com The selective reduction of one nitro group while leaving the other intact can be achieved by using specific reducing agents and carefully managed reaction conditions. organic-chemistry.orgechemi.comstackexchange.com Reagents such as aqueous ammonium (B1175870) sulfide (B99878) have been traditionally used for such selective reductions in dinitroaromatic compounds. echemi.comstackexchange.com The resulting amino-dinitroaniline or diamino-nitroaniline derivatives can then be used as building blocks for synthesizing more complex molecules, including various heterocyclic systems. jsynthchem.com

Synthesis of Related Dinitroaniline Analogs and Their Comparative Studies

The synthesis of dinitroaniline analogs is a significant field of study, largely aimed at discovering new herbicides with enhanced efficacy, greater selectivity, and more favorable environmental profiles. wikipedia.org Comparative studies of these analogs typically assess their herbicidal activity, which is often linked to their ability to inhibit microtubule formation in plants. wikipedia.orgfrontiersin.org

Key structure-activity relationships have been established through these comparative studies. The nature of the substituents on both the aromatic ring and the N-alkyl groups plays a crucial role in determining herbicidal potency and selectivity. ucanr.educambridge.org For example, the trifluoromethyl group found in many potent dinitroaniline herbicides like trifluralin is often associated with high activity. wikipedia.orgucanr.edu The steric and electronic properties of the N-alkyl groups also significantly influence the molecule's interaction with its biological target, tubulin. wikipedia.org

Below is an interactive data table summarizing the structural features of several key dinitroaniline analogs. wikipedia.orgwikipedia.orgnih.govsriramchem.comnih.gov

| Compound Name | Ring Substituent at C4 | N-Alkyl Group(s) |

| This compound | Fluoro | Methyl |

| Trifluralin | Trifluoromethyl | Di-n-propyl |

| Pendimethalin | (3,4-dimethyl ring) | 1-Ethylpropyl |

| Ethalfluralin | Trifluoromethyl | N-ethyl-N-(2-methyl-2-propenyl) |

| Benfluralin | Trifluoromethyl | N-ethyl-N-butyl |

These comparative analyses are vital for the rational design of new dinitroaniline herbicides. nih.govresearchgate.net By systematically modifying the substituents and evaluating the impact on biological activity, researchers can gain a more profound understanding of the molecular requirements for developing effective and selective herbicides. cambridge.orgnih.gov

Reaction Mechanisms and Chemical Transformations

Reduction Reactions of Nitro Groups to Amino Groups

The reduction of nitro groups is a fundamental transformation of nitroaromatic compounds, providing a route to aromatic amines which are valuable synthetic intermediates. The presence of two nitro groups in 4-Fluoro-N-methyl-2,6-dinitroaniline allows for the possibility of partial or full reduction.

Achieving selective reduction of one nitro group in a polynitro compound is a common synthetic challenge. For substituted dinitroanilines, the regioselectivity of the reduction is often predictable. A general rule, supported by numerous examples, is that the nitro group ortho to an amino or N-alkylamino group is preferentially reduced. pcbiochemres.comstackexchange.com This preference is observed even when the N-alkyl group is sterically demanding. pcbiochemres.com

In the case of this compound, this principle implies that the nitro group at the C2 or C6 position would be selectively reduced over the other. The reaction is typically carried out using reagents like sodium polysulfide (Na₂Sₓ) or stannous chloride (SnCl₂) in hydrochloric acid, which are known for their chemoselectivity in reducing one nitro group in the presence of others. researchgate.netspcmc.ac.in The mechanism for this selectivity is not fully elucidated but may involve chelation or specific electronic interactions facilitated by the adjacent amino functionality. stackexchange.com

| Substituent Group | Position of Nitro Group Reduced | Rationale | Reference |

|---|---|---|---|

| Amino (-NH₂) or N-Alkyl (-NHR) | Ortho to the amino/N-alkyl group | Electronic activation and/or chelation effects favor reduction at the ortho position. | pcbiochemres.comstackexchange.com |

| Hydroxy (-OH) or Alkoxy (-OR) | Ortho to the hydroxy/alkoxy group | Similar to the amino group, directs reduction to the ortho position. | stackexchange.com |

| General (no strong directing group) | Least sterically hindered nitro group | In the absence of strong electronic directing effects, steric accessibility governs the site of reduction. | stackexchange.com |

Oxidation Reactions and Product Characterization

The aromatic core of this compound is in a high oxidation state and is generally resistant to further oxidation under typical conditions. The strong electron-withdrawing nature of the nitro groups makes the ring electron-deficient and thus less susceptible to electrophilic attack by oxidizing agents.

However, the reduced derivatives of the compound are more amenable to oxidation. For instance, the monoamino or diamino products resulting from the reduction of the nitro groups can be oxidized. Studies on analogous compounds, such as the amine-containing derivatives of 2,4-dinitroanisole (B92663) (DNAN), have shown that they are susceptible to oxidation by metal oxides like birnessite (a form of manganese(IV) oxide), whereas the parent dinitro compound is resistant. researchgate.net Oxidation of the resulting aromatic amines can lead to the formation of nitroso, azoxy, or azo compounds, or even mineralization to CO₂ and mineralized nitrogen under strong oxidative conditions. researchgate.netrsc.org Furthermore, the N-methyl group itself could potentially be a site for oxidation, leading to N-formyl or N-dealkylated products, although this would require specific reagents and conditions.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, particularly after partial reduction, lends itself to intramolecular cyclization reactions. A prominent pathway involves the formation of benzimidazole (B57391) derivatives. Following the selective reduction of one of the ortho nitro groups (e.g., at C2) to an amino group, the resulting intermediate is an N-methyl-ortho-phenylenediamine derivative. This species can undergo a reductive cyclization with an aldehyde or carboxylic acid. pcbiochemres.comorganic-chemistry.org This one-pot synthesis, often using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄), efficiently yields substituted benzimidazoles. organic-chemistry.org This transformation is a powerful method for constructing heterocyclic systems from nitroaniline precursors. organic-chemistry.org

Additionally, substituted 2-nitroanilines are known to undergo rearrangement in concentrated sulfuric acid at elevated temperatures. rsc.orgrsc.org This reaction can involve the apparent 1,3-migration of a nitro group. For a substrate like this compound, such harsh acidic conditions could potentially lead to complex rearrangement products, although specific pathways for this exact compound are not extensively documented. rsc.orgrsc.org

Analysis of Substituent Effects on Reactivity and Reaction Kinetics

The reactivity and reaction kinetics of "this compound" are profoundly influenced by the electronic and steric properties of its constituent substituents: the two nitro groups (-NO₂), the fluorine atom (-F), and the N-methyl group (-NHCH₃). These groups modulate the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby dictating the compound's behavior in chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The dinitroaniline core of the molecule is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. semanticscholar.org These groups, positioned ortho and para to the fluorine atom, significantly reduce the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles. In general, the presence of electron-withdrawing groups ortho and/or para to a leaving group is a primary driver for SNAr reactions.

The fluorine atom at the 4-position acts as the leaving group in SNAr reactions. Halogens are common leaving groups in such reactions, and their reactivity often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength. This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial addition of the nucleophile to form a Meisenheimer complex, a step that is accelerated by the electron-withdrawing fluorine.

The following table summarizes the Hammett constants for the relevant substituents, providing a basis for understanding their electronic impact on the reactivity of "this compound".

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -NO₂ | ortho | +0.78 | Strongly electron-withdrawing |

| -NO₂ | para | +0.78 | Strongly electron-withdrawing |

| -F | para | +0.06 | Weakly electron-withdrawing (inductive) / Weakly electron-donating (resonance) |

| -NHCH₃ | para | -0.84 | Strongly electron-donating (resonance) |

Kinetic studies of analogous compounds, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various amines, provide insight into the expected reactivity of "this compound". The rates of these reactions are highly dependent on the nucleophilicity of the attacking amine and the solvent used. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine (B6355638) is subject to base catalysis in many aprotic solvents, indicating that the departure of the fluoride (B91410) leaving group can be a rate-limiting step.

| Compound | Relative Rate Constant (krel) | Rationale |

|---|---|---|

| 1-Fluoro-2,6-dinitrobenzene | 1.00 | Reference compound with strong activation from two nitro groups. |

| 4-Amino-1-fluoro-2,6-dinitrobenzene | ~0.1 | The electron-donating amino group deactivates the ring towards nucleophilic attack. |

| This compound | ~0.08 | The N-methyl group has a slightly stronger electron-donating effect than -NH₂, further deactivating the ring. Steric effects may also play a minor role. |

Spectroscopic Analysis and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Fluoro-N-methyl-2,6-dinitroaniline in solution. It provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous structural assignment and offering insights into the molecule's dynamic behavior.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aliphatic and aromatic protons. The electron-withdrawing nature of the two nitro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted aniline (B41778). The N-methyl group provides a characteristic aliphatic signal.

Aromatic Protons (Ar-H): The benzene (B151609) ring contains two protons at the C3 and C5 positions. Due to the strong deshielding effect of the adjacent nitro groups, these protons are expected to resonate in the downfield region of the spectrum, typically between 8.0 and 8.5 ppm. These protons would appear as a doublet due to coupling with the fluorine atom at the C4 position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-3, H-5) | 8.0 - 8.5 | Doublet (d) |

| N-Methyl (-CH₃) | 3.0 - 3.4 | Singlet (s) |

The structure of this compound features significant steric hindrance due to the presence of two bulky nitro groups positioned ortho to the N-methylamino substituent. This steric crowding forces the nitro groups and the N-methylamino group to twist out of the plane of the benzene ring, which is a common phenomenon in highly substituted N-alkylanilines. scispace.com This restricted rotation around the C-N bonds can be studied using variable-temperature NMR spectroscopy.

At room temperature, the rotation might be fast enough on the NMR timescale to show sharp signals. However, at lower temperatures, this rotation could slow sufficiently to potentially resolve different conformers or show broadening of the signals for the aromatic and methyl protons. The energy barrier for this rotation provides quantitative information about the molecule's conformational stability. researchgate.net The preferred conformation is a balance between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion (which favors a twisted geometry).

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is instrumental in identifying the functional groups present in this compound. The techniques are complementary and provide a detailed vibrational fingerprint of the molecule. The analysis of related substituted anilines provides a strong basis for assigning the characteristic vibrational modes. nih.govresearchgate.net

Key expected vibrational frequencies include:

N-O Stretching: The two nitro groups give rise to strong, characteristic absorption bands. The asymmetric stretching vibration is typically observed in the 1530-1560 cm⁻¹ region, while the symmetric stretching vibration appears around 1330-1360 cm⁻¹.

C-N Stretching: The stretching of the C-N bond connecting the amino group to the aromatic ring is expected in the 1280-1350 cm⁻¹ range.

C-F Stretching: A strong band corresponding to the C-F stretching vibration is expected in the 1210-1250 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations from the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching modes are found above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group occurs in the 2850-2960 cm⁻¹ range.

Table 2: Prominent Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1360 |

| Aryl-F | C-F Stretch | 1210 - 1250 |

| Aryl-N | C-N Stretch | 1280 - 1350 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| N-Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. This compound possesses a highly conjugated system, making it a strong chromophore that absorbs light in the UV-Vis region. The spectrum is dominated by π → π* transitions associated with the dinitrated benzene ring. libretexts.org The presence of the amino group (an auxochrome) and the nitro groups (chromophores) extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic shift).

Based on structurally similar compounds like 2,4-dinitroaniline (B165453), which exhibits a strong absorption maximum (λmax) around 346 nm, this compound is expected to have a primary absorption band in a similar region. researchgate.net This absorption corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Minor n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed as weaker absorption bands or shoulders. libretexts.org

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Dinitroaromatic System | ~340 - 370 |

| n → π | Nitro/Amino Groups | > 380 (weak) |

Mass Spectrometry in Elucidating Fragmentation Patterns and Molecular Structure

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 215.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 215.

The fragmentation of this molecule is governed by the presence of its various functional groups. The most common fragmentation pathways for aromatic nitro compounds and amines would be expected: miamioh.edu

Loss of a Nitro Group: A primary fragmentation step would be the cleavage of a nitro group, resulting in a fragment ion at m/z 169 (M - 46).

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the nitrogen atom can lead to the loss of the methyl radical (•CH₃), producing a fragment at m/z 200 (M - 15).

Loss of Nitric Oxide: A common rearrangement for ortho-nitroanilines involves the loss of nitric oxide (•NO) from the molecular ion, leading to a fragment at m/z 185 (M - 30).

Further Fragmentation: Subsequent losses, such as the loss of carbon monoxide (CO) or hydrocyanic acid (HCN), from primary fragments can lead to smaller, stable ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Origin |

| 215 | [C₇H₆FN₃O₄]⁺ | Molecular Ion (M⁺) |

| 200 | [C₇H₃FN₃O₄]⁺ | M - •CH₃ |

| 185 | [C₇H₆FN₂O₃]⁺ | M - •NO |

| 169 | [C₇H₆FN₂O₂]⁺ | M - •NO₂ |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is often employed alongside ab initio methods, which are based entirely on theoretical principles without the inclusion of experimental data. These calculations are fundamental to understanding the intrinsic properties of a molecule.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 4-Fluoro-N-methyl-2,6-dinitroaniline, this process would determine the most stable three-dimensional shape.

The key conformational features to be determined would include:

Bond Lengths: The distances between bonded atoms (e.g., C-F, C-N, N-O, N-C, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., O-N-O in the nitro groups, C-N-C at the amine).

A hypothetical geometry optimization using a DFT method like B3LYP with a basis set such as 6-311++G(d,p) would yield precise values for these parameters, defining the molecule's most stable conformation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-F | ~1.35 Å |

| C-NO₂ | ~1.48 Å | |

| N-O | ~1.22 Å | |

| C-NHCH₃ | ~1.40 Å | |

| Bond Angles (°) | O-N-O | ~125° |

| C-C(NO₂)-C | ~123° | |

| Dihedral Angles (°) | C-C-N-O (Nitro group) | Twisted ~30-60° |

| C-C-N-C (Amine group) | Twisted relative to ring |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Areas with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org A small energy gap suggests the molecule is more reactive.

For this compound, the electron-withdrawing nature of the two nitro groups and the fluorine atom would significantly lower the energy of both the HOMO and LUMO. The HOMO would likely be localized on the aniline (B41778) nitrogen and the aromatic ring, while the LUMO would be concentrated on the nitro groups, which are strong electron acceptors. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and electronic excitation properties. thaiscience.info

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| Energy Gap (ΔE) | 4.3 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net

The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro groups, making them sites for interaction with electrophiles or hydrogen bond donors. The most positive potential (blue) would likely be found around the hydrogen atom of the N-methylamino group and the aromatic protons, indicating these are the most electron-poor regions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular orbitals into localized bond and lone-pair orbitals. researchgate.net

For this compound, NBO analysis would quantify several key interactions:

Intramolecular Charge Transfer: It would reveal the extent of electron delocalization from the electron-donating N-methylamino group to the electron-withdrawing nitro groups and the aromatic ring.

Hyperconjugative Interactions: NBO calculates the stabilization energy (E²) associated with interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions, such as those between the lone pair of the aniline nitrogen (n) and the antibonding orbitals (π*) of the benzene (B151609) ring, would be quantified.

Hybridization: The analysis would determine the hybridization of each atom, providing insight into the nature of the chemical bonds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. This is achieved by correlating the activity with calculated molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a QSAR study involving this compound, a wide range of descriptors would be calculated and selected from. These are typically grouped into several categories:

Constitutional Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical representations of molecular topology (e.g., Wiener index, Kier & Hall connectivity indices), which describe the branching and shape of the molecule.

Geometrical Descriptors: These describe the 3D aspects of the molecule, such as molecular surface area, volume, and principal moments of inertia.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (like DFT), these include properties like HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges.

Physicochemical Descriptors: These relate to properties like the octanol-water partition coefficient (logP), molar refractivity (MR), and polarizability.

The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. Statistical techniques like multiple linear regression (MLR) or machine learning algorithms are then used to create a mathematical equation that links the selected descriptors to the activity being studied.

Model Construction and Validation Strategies

The foundation of any quantum mechanical study lies in the accurate construction and validation of the molecular model. For this compound, this process begins with geometry optimization, a crucial step to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Computational Methods: Density Functional Theory (DFT) is a widely employed method for such investigations due to its balance of accuracy and computational cost. analis.com.my Specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP (Coulomb-attenuating method B3LYP), are often chosen. frontiersin.org The selection of the basis set, which describes the atomic orbitals, is also critical. Sets like 6-311++G(d,p) are commonly used as they provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing charge distribution and intermolecular interactions. researchgate.net

Validation Strategies: Validation of the theoretical model is achieved by comparing computed data with available experimental results. For instance, calculated geometric parameters (bond lengths, bond angles) from the optimized structure can be compared with data from X-ray diffraction studies of the same or structurally similar molecules. analis.com.myresearchgate.net Furthermore, the absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. researchgate.net A strong correlation between theoretical predictions and experimental data validates the chosen computational level, ensuring the reliability of other predicted properties for which experimental data may not be available. researchgate.net

Theoretical Studies on Electronic Structure and Charge Distribution

Understanding the electronic structure and charge distribution is key to predicting the reactivity and intermolecular interactions of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and is often associated with enhanced nonlinear optical properties. frontiersin.org For nitroaromatic compounds, the nitro groups typically act as strong electron-withdrawing moieties, significantly influencing the energies and localizations of these frontier orbitals.

Charge Distribution Analysis: Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to quantify and visualize the charge distribution. NBO analysis provides insights into intramolecular charge transfer interactions, revealing the stabilization energy associated with electron delocalization from donor orbitals to acceptor orbitals. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding how the molecule interacts with other species.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting various spectroscopic data, including vibrational (Infrared and Raman), electronic (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy: Theoretical vibrational frequencies are calculated using DFT. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of functional groups like the N-O bonds of the nitro groups, the C-F bond, and the N-CH₃ group.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption wavelength (λmax), oscillator strength, and the nature of the electronic transitions (e.g., π→π* or n→π*), which are fundamental to understanding the molecule's photophysical properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are usually referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental spectra. researchgate.net

| Spectroscopic Parameter | Typical Computational Method | Information Obtained |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | IR & Raman active modes, functional group identification |

| Electronic Transitions | TD-DFT | Maximum absorption wavelength (λmax), transition energies, oscillator strengths |

| NMR Chemical Shifts | DFT/GIAO | ¹H and ¹³C chemical shifts, structural elucidation |

Computational Studies on Non-Linear Optical (NLO) Properties

Molecules like this compound, which possess electron-donating (-N(CH₃)-) and strong electron-withdrawing (-NO₂) groups attached to a π-conjugated system, are potential candidates for nonlinear optical (NLO) materials. Computational chemistry is instrumental in predicting their NLO response.

The key NLO parameters are calculated using DFT, often with functionals designed to accurately describe charge-transfer phenomena. The primary quantities of interest include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). analis.com.my

Linear Polarizability (α): Describes the linear response of the electron cloud to an applied electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. A large β value is a primary indicator of a molecule's potential for applications like second-harmonic generation (SHG). nih.gov

Theoretical studies investigate how the arrangement of donor and acceptor groups influences these properties. The significant intramolecular charge transfer, facilitated by the nitro and methylamino groups through the benzene ring, is expected to result in a large first-order hyperpolarizability, making it a promising molecule for NLO applications. frontiersin.org

| NLO Parameter | Symbol | Significance |

| Dipole Moment | μ | Indicates charge separation and overall polarity. |

| Mean Polarizability | α | Measures the molecule's response to an electric field. |

| First-Order Hyperpolarizability | β | Key indicator of second-order NLO activity. |

Crystallographic Investigations and Solid State Chemistry

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides a wealth of information, from molecular geometry to the packing of molecules in the crystal lattice.

For the analogous compound 4-Fluoro-N-methyl-N-nitroaniline, single-crystal X-ray diffraction analysis reveals key geometric parameters. The molecule crystallizes in the orthorhombic space group Pbca. researchgate.net The nitramine group is significantly twisted with respect to the aromatic ring, as evidenced by a C-C-N-N torsion angle of -117.38(12)°. researchgate.net This twisting minimizes steric hindrance and influences the extent of electronic delocalization between the nitramine group and the phenyl ring. The N-N bond length of 1.3510(15) Å suggests some degree of double-bond character. researchgate.net

In 4-Fluoro-N-methyl-2,6-dinitroaniline, the presence of a second nitro group ortho to the amino group would likely introduce further steric strain, potentially leading to an even greater twist of the N-methylamino group out of the plane of the benzene (B151609) ring. The geometry of the two nitro groups themselves would also be of interest, as they may twist out of the plane of the aromatic ring to different extents to relieve steric repulsion.

Table 1: Crystallographic Data for 4-Fluoro-N-methyl-N-nitroaniline

| Parameter | Value |

| Chemical Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.1126(5) |

| b (Å) | 6.8916(3) |

| c (Å) | 16.1831(6) |

| V (ų) | 1462.41(10) |

| Z | 8 |

| Temperature (K) | 100 |

Data sourced from a study on 4-Fluoro-N-methyl-N-nitroaniline, a structurally similar compound. researchgate.net

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. In the crystal structure of 4-Fluoro-N-methyl-N-nitroaniline, the molecules are connected into chains by C-H···F hydrogen bonds. researchgate.net Additionally, C-H···O hydrogen bonds form R²₂(12) loops, further linking these chains. researchgate.net

For this compound, similar interactions would be expected. The fluorine atom would act as a hydrogen bond acceptor, while the oxygen atoms of the two nitro groups would also be prominent hydrogen bond acceptors. The presence of two nitro groups could lead to a more complex and robust network of C-H···O interactions.

π-stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the crystal packing of such compounds. The electron-deficient nature of the dinitro-substituted ring in this compound could favor face-to-face π-stacking arrangements, which help to stabilize the crystal structure.

Hirshfeld Surface Analysis for Quantifying Noncovalent Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. While a specific Hirshfeld analysis for this compound has not been reported, studies on other fluorinated and nitrated organic compounds demonstrate its utility. nih.govnih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and quantification of different types of intermolecular contacts.

Polymorphism and Co-crystallization Studies of Dinitroanilines

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in solid-state chemistry. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound were found, research on other dinitroaniline derivatives has shown that they can exhibit polymorphism.

Co-crystallization is another strategy to modify the physical properties of a solid. This involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with a defined stoichiometric ratio. Studies on dinitroaniline-based compounds have explored co-crystallization to enhance properties such as thermal stability. nih.gov The formation of co-crystals is guided by the intermolecular interactions between the dinitroaniline derivative and the coformer.

Crystal Engineering Principles Applied to Dinitroaniline Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that direct the formation of the crystal lattice.

The principles of crystal engineering can be applied to dinitroaniline derivatives to create specific supramolecular assemblies. The key is to utilize strong and directional non-covalent interactions, such as hydrogen bonds and halogen bonds, to guide the molecules into predictable arrangements.

In the case of this compound, the fluorine atom and the nitro groups are key functional groups for directing supramolecular assembly. The fluorine atom can participate in C-H···F hydrogen bonds and potentially F···F or F···π interactions. The nitro groups are excellent hydrogen bond acceptors. By selecting appropriate coformers with complementary functional groups (e.g., hydrogen bond donors), it is possible to design extended networks, such as chains, layers, or three-dimensional frameworks. The electron-deficient aromatic ring can also be utilized in designing structures based on π-π stacking interactions with electron-rich aromatic molecules.

Research on Applications in Materials Science and Specialized Chemistry

Development of Dinitroaniline Derivatives for Non-Linear Optical (NLO) Materials

Dinitroaniline derivatives are a class of compounds investigated for their potential in non-linear optical (NLO) applications. The NLO response in these molecules is often attributed to their significant first static hyperpolarizabilities, which arise from the push-pull electronic nature of the molecule—electron-donating groups on one end and electron-accepting groups on the other. researchgate.net Theoretical studies using density functional theory (DFT) have shown that molecular systems featuring structures analogous to dinitroanilines can possess large first static hyperpolarizabilities. researchgate.net

Research into organic NLO materials often focuses on chromophores that can be covalently linked or arranged through metal coordination to achieve favorable arrangements for enhanced optical properties. researchgate.net While direct studies on 4-Fluoro-N-methyl-2,6-dinitroaniline are not extensively detailed, the broader class of dinitroaniline-type compounds is a subject of computational and theoretical calculations to predict and understand their NLO properties, paving the way for the design of new NLO materials. dntb.gov.ua The strategic placement of donor and acceptor groups is crucial, and modifications to the core dinitroaniline structure are a key area of research to tune these properties. worldscientific.com

Integration into Polymeric Materials and Resins

The incorporation of functional molecules like dinitroaniline derivatives into polymeric matrices is a strategy to create advanced composite materials with tailored properties. For instance, research has been conducted on assembling thin films by encapsulating a nano-aluminum oxide-linked-Pb(II)-2,4-dinitroaniline complex within a polymeric matrix. bohrium.com This work highlights a method where a dinitroaniline-based metal complex is synthesized and then integrated with polymers to create materials with specific functionalities, such as radiation shielding. bohrium.com

The process can involve synthesizing the dinitroaniline complex first, followed by its integration into a polymer blend. Characterization techniques such as FT-IR spectroscopy are used to confirm the successful formation of the nanocomposite and the presence of specific chemical bonds. bohrium.com This approach demonstrates the role of dinitroaniline derivatives as key components in the development of specialized polymer composites for high-performance applications. bohrium.com

Research in Dye Chemistry and Chromophore Design

Dinitroanilines are important intermediates in the chemical industry, particularly for the synthesis of dyes. wikipedia.orgwikipedia.org The presence of the nitro groups, which act as powerful chromophores (color-bearing groups), makes these compounds foundational for producing vividly colored substances. nairaproject.com

Azo dyes, which contain the characteristic -N=N- functional group, represent the largest class of synthetic dyes used in various industries. nairaproject.comnih.gov The synthesis of most azo dyes involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophilic compound like a phenol (B47542) or another aromatic amine. nih.govmodishproject.com Dinitroanilines, such as 2,4-dinitroaniline (B165453) and 2,6-dinitroaniline (B188716), serve as the primary aromatic amine component in this synthesis. acs.orgijirset.com

The choice of the dinitroaniline isomer and the coupling component significantly influences the color of the resulting dye. acs.org Research has shown that the position of the nitro groups affects the shade of the dye; for example, using 2,4-dinitroaniline as the diazo component tends to produce higher and brighter shades in alkaline solutions compared to 2,6-dinitroaniline, which often yields redder and duller shades. acs.org The resulting aryl azo compounds exhibit vivid colors, typically in the red, orange, and yellow spectrum, due to π-delocalization across the molecule. wikipedia.org

Table 1: Examples of Azo Dyes Derived from Dinitroanilines

| Diazo Component (Amine) | Coupling Component | Resulting Dye Color Range | pH Range of Color Change |

| 2,4-Dinitroaniline | 1-Naphthol-3,6-disulfonic acid | Yellow to Blue | Not specified |

| 2,6-Dinitroaniline | Benzoyl H acid | Red to Blue | 5.8 to 7.6 |

| 2,4-Dinitroaniline | H acid | Red to Blue | 8.0 to >10 |

This table is generated based on data for dinitroaniline azo dyestuffs. acs.org

The stability and properties of a chromophore are heavily influenced by the steric and electronic effects of its substituents. chemrxiv.org In dinitroaniline-based chromophores, the electron-withdrawing nature of the two nitro groups and the fluorine atom significantly impacts the electronic distribution within the molecule. These electronic effects are fundamental to the color and lightfastness of the resulting dyes. google.com

Solute-solvent interactions, which can be affected by the electronic structure of the chromophore, also play a crucial role in the observed color and stability. researchgate.netnih.gov The presence of bulky groups can introduce steric hindrance, which may affect the planarity of the molecule and, consequently, its electronic conjugation and stability. The N-methyl group in this compound introduces a specific steric profile compared to a primary amine, which can influence its reactivity and the properties of the resulting chromophores.

Role as Building Blocks in Heterocyclic Chemistry

Dinitroaniline derivatives are valuable starting materials for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The amino group and the potential for chemical modification of the nitro groups allow for the construction of complex ring systems.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. acgpubs.org While not a direct precursor, a dinitroaniline like this compound could theoretically be converted into a suitable diamine intermediate through the reduction of its nitro groups. This subsequent fluorinated diamine could then undergo cyclization to form novel fluoro-substituted benzimidazole derivatives. The synthesis of various benzimidazole compounds has been reported starting from aniline (B41778) derivatives, demonstrating the versatility of this general pathway. nih.govnih.govresearchgate.netresearchgate.net

Pyrazolopyrimidines: Pyrazolopyrimidine scaffolds are present in a wide range of biologically active molecules. Their synthesis can be achieved through various routes, often starting from aminopyrazole precursors. nih.govresearchgate.netnih.gov Dinitroanilines can be used to synthesize intermediates that lead to these heterocyclic systems. For example, the synthesis of certain azo dyes involves coupling diazotized dinitroaniline with an aminopyrazole, creating a molecule that combines both structural motifs and can be a precursor for further heterocyclic synthesis. nairaproject.commodishproject.com

Supramolecular Chemistry Involving Dinitroanilines

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. These molecular assemblies are held together and organized by means of non-covalent intermolecular interactions. Within this field, dinitroaniline derivatives are of interest due to their electronic properties and rigid structures, which can be exploited in the design of larger, functional supramolecular architectures.

Host-Guest Interactions and Complexation Studies

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule to a larger "host" molecule through non-covalent interactions. While specific complexation studies involving this compound are not extensively documented in publicly available research, the general principles of dinitroaniline chemistry suggest its potential as a guest or a component of a host system.

The electron-deficient nature of the dinitrophenyl ring, a core feature of this compound, makes it a candidate for interactions with electron-rich host molecules. These interactions can include π-π stacking, where the electron-poor aromatic ring of the dinitroaniline derivative interacts with an electron-rich aromatic system of a host. Furthermore, the nitro groups can act as hydrogen bond acceptors, allowing for complexation with host molecules that possess hydrogen bond donor functionalities.

Table 1: Potential Host-Guest Interactions with this compound

| Interaction Type | Host Moiety Example | Guest Moiety (this compound) Feature |

|---|---|---|

| π-π Stacking | Electron-rich aromatic rings (e.g., in crown ethers, cyclophanes) | Electron-deficient dinitrophenyl ring |

| Hydrogen Bonding | Hydrogen bond donors (e.g., ureas, amides) | Nitro groups (as acceptors) |

| Halogen Bonding | Lewis bases | Fluorine atom |

Design of Aromatic Oligoamide β-Sheet Foldamers

Foldamers are synthetic oligomers that mimic the ability of proteins, nucleic acids, and polysaccharides to fold into well-defined three-dimensional structures. Aromatic oligoamides are a class of foldamers that can be designed to form specific secondary structures, such as helices and sheets.

A significant advancement in this area has been the development of artificial β-sheets that are stabilized by π-π aromatic stacking rather than traditional hydrogen bonding. acs.orguni-muenchen.de In this context, dinitroaniline derivatives have proven to be crucial building blocks. Specifically, research has demonstrated the use of 4,6-dinitro-1,3-phenylenediamine units to create rigid turns in aromatic oligoamide strands. acs.orguni-muenchen.denih.gov These dinitroaniline-based turns preorganize the appended aromatic segments, facilitating face-to-face π-π interactions that drive the folding of the oligomer into a β-sheet-like structure. acs.orguni-muenchen.de

The design principle involves using the rigid dinitro-1,3-phenylenediamine unit to reverse the direction of the oligoamide chain, bringing two linear aromatic segments into close proximity for stacking. The strength of these π-π interactions is sufficient to induce folding in organic solvents while being weak enough to prevent aggregation and precipitation. acs.orguni-muenchen.de The rigidity of the turn unit, which is critical for effective folding, can be fine-tuned by introducing substituents on the aromatic rings. acs.org

While the direct incorporation of this compound into such foldamers is not explicitly described in the reviewed literature, its structural features suggest a potential, albeit modified, role. The dinitrophenyl core could, in principle, be part of a turn unit. However, the substitution pattern (2,6-dinitro) and the N-methylation differ from the reported 4,6-dinitro-1,3-phenylenediamine. These differences would significantly alter the geometry and electronic properties of the resulting turn, and consequently, the folding behavior of the oligoamide. The presence of the fluoro group could further modulate the stacking interactions.

Table 2: Key Features of Dinitroaniline-Based Turns in β-Sheet Foldamers

| Feature | Description | Reference |

|---|---|---|

| Core Unit | 4,6-dinitro-1,3-phenylenediamine | acs.orguni-muenchen.de |

| Stabilizing Interaction | Intramolecular π-π aromatic stacking | acs.orguni-muenchen.denih.gov |

| Function | Acts as a rigid turn to promote sheet-like folding | acs.orguni-muenchen.de |

| Tunability | Rigidity can be adjusted with additional substituents | acs.org |

| Outcome | Formation of discrete, soluble, multi-stranded artificial β-sheets | acs.orguni-muenchen.de |

Environmental Fate and Agrochemical Research Methodologies

Studies on Environmental Degradation Pathways and Products

The environmental persistence and degradation of dinitroaniline herbicides are critical factors influencing their efficacy and ecological impact. The primary routes of dissipation from soil include photodegradation, volatilization, and microbial degradation. nih.govdntb.gov.ua

Dinitroaniline herbicides are generally susceptible to decomposition by sunlight. nih.gov When applied to the soil surface, these compounds can undergo photodegradation, which necessitates soil incorporation to preserve their herbicidal activity. nih.gov The rate of photodecomposition varies among different dinitroaniline compounds, influenced by their specific chemical structures and environmental conditions. For instance, studies on various dinitroaniline herbicides have shown decomposition rates after seven days of exposure to solar radiation ranging from approximately 8% to over 70%. Thermal decomposition can also contribute to the breakdown of these compounds. nih.gov

| Herbicide | Photodecomposition (%) |

|---|---|

| AC 92390 | 7.8 |

| Isopropalin | 8.2 |

| Butralin | 9.0 |

| Pendimethalin (B1679228) | 9.9 |

| Benefin | 17.1 |

| Trifluralin (B1683247) | 18.4 |

| Oryzalin | 26.6 |

| Fluchloralin | 30.4 |

| Nitralin | 40.6 |

| Profluralin (B1679168) | 47.6 |

| Dinitramine | 72.3 |

Data sourced from studies on radiolabeled dinitroaniline herbicides. nih.gov

The hydrolytic stability of dinitroaniline herbicides contributes to their persistence in the soil environment. Generally, these compounds exhibit low water solubility. nih.gov Degradation in soil and water can occur through microbial action. For example, studies on the dinitroaniline herbicide profluralin showed that microorganisms in sewage can co-metabolize the compound, reducing its concentration by 87% over 88 days under aerobic conditions and producing nine distinct metabolites. wikipedia.org Under anaerobic conditions, the degradation is significantly slower. wikipedia.org

Methodological Screening for Herbicidal Activity and Antimitotic Effects

Dinitroaniline herbicides function as mitotic inhibitors. nih.gov Their primary mode of action is the disruption of microtubule formation, which is essential for cell division. nih.govdntb.gov.ua These herbicides bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional spindle fibers during mitosis. nih.govdntb.gov.ua This arrest of cell division, specifically in the metaphase stage, leads to the inhibition of root and shoot growth in susceptible plants. dntb.gov.ua

Screening methodologies for new dinitroaniline compounds, such as 4-Fluoro-N-methyl-2,6-dinitroaniline, focus on evaluating this characteristic antimitotic activity. Common methods include bioassays that measure the impact on root elongation and cell division in indicator plant species. The Allium test, using onion (Allium cepa) root tip cells, is a standard method to screen for antimitotic and phytotoxic effects. researchgate.net In this test, researchers expose onion roots to the test compound and observe changes in the mitotic index (the ratio of dividing cells to the total number of cells) and the presence of cytogenetic abnormalities, such as arrested metaphases. researchgate.net

Assays to determine the efficacy of dinitroaniline herbicides are conducted both in vitro (in a controlled laboratory environment) and in planta (in whole plants).

In Vitro Assays: These assays often focus on the herbicide's direct interaction with its molecular target. For dinitroanilines, this involves tubulin binding assays. Researchers can isolate tubulin from plant sources and measure the binding affinity of the herbicide, providing a direct indication of its potential antimitotic strength. nih.gov Genotoxicity can be assessed in vitro using tests like the single-cell gel electrophoresis (comet) assay and micronucleus assays on cell cultures, such as human peripheral lymphocytes. nih.gov

In Planta Assays: These assays evaluate the herbicide's effect on whole plants or plant tissues. A common in planta assay involves growing susceptible weed species in soil or hydroponic systems treated with the herbicide. Efficacy is measured by observing symptoms such as stunted growth, swollen root tips, and inhibition of seedling emergence. dntb.gov.ua Root growth inhibition assays are particularly relevant for dinitroanilines, as these compounds are soil-applied and primarily affect root development. nih.gov

Structure-Activity Relationship Studies for Agrochemical Efficacy

The herbicidal efficacy of dinitroaniline compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies investigate how modifications to the molecule affect its biological activity. For 2,6-dinitroanilines, key structural features influencing herbicidal potency include the substituents on the aniline (B41778) nitrogen (N1 position) and the benzene (B151609) ring (typically at the 4-position).

Selective herbicidal activity was first established through dialkyl substitution on the amino group of the 2,6-dinitroaniline (B188716) molecule. researchgate.net Further substitutions on the 4-position of the benzene ring, often with groups like trifluoromethyl (CF₃) or methylsulfonyl (SO₂CH₃), led to the development of many commercial dinitroaniline herbicides. researchgate.net The presence of a fluorine atom, as in this compound, is a common feature in modern agrochemical design intended to modulate the compound's physicochemical properties and biological activity. SAR studies help researchers optimize these substitutions to enhance herbicidal potency against target weeds while maintaining crop selectivity.

Analytical Methodologies for Detection and Quantification in Environmental Matrices

Developing sensitive and reliable analytical methods is essential for monitoring the environmental fate of herbicides like this compound. Various techniques are employed to detect and quantify dinitroaniline residues in environmental samples such as soil, water, and plant tissues.

Common analytical techniques include:

Gas Chromatography (GC): Often coupled with an electron capture detector (ECD), GC is a highly sensitive method for analyzing dinitroaniline herbicides. stenutz.eu

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique that can analyze these compounds without the need for derivatization, which is sometimes required for GC analysis. nih.govnih.gov

Spectrophotometry: UV spectrophotometry, including zero-order and derivative methods, has been used for the quantification of dinitroaniline herbicides, offering a precise and reproducible option. A simple spectrophotometric method based on the formation of a colored azo dye has also been developed for determining residues in food and environmental samples.

Sample preparation typically involves an extraction step with an organic solvent, followed by a cleanup procedure using techniques like liquid-liquid partitioning or silica (B1680970) gel chromatography to remove interfering substances from the matrix before instrumental analysis. stenutz.eu

| Methodology | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Supramolecular Solvent Microextraction-HPLC | Water | 3.0–5.5 µg/L | nih.gov |

| Supramolecular Solvent Microextraction-HPLC | Onion | 7–11 µg/L | nih.gov |

| Spectrophotometry (Azo Dye Formation) | Environmental Samples | 0.21 µg/mL | |

| Zero-Order & First-Derivative UV Spectrophotometry | General | 1–7 µg/mL | |

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Tissue, Excreta | Not specified (recoveries >80% at 0.1 µg/g) | stenutz.eu |

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems for Efficiency and Sustainability

The synthesis of substituted dinitroanilines has traditionally relied on multi-step processes that often involve harsh conditions, such as the use of fuming sulfuric and nitric acids, and complex purification procedures. orgsyn.org A classic route to a related compound, 2,6-dinitroaniline (B188716), involves the sulfonation of chlorobenzene, followed by nitration, ammonolysis, and finally, desulfonation. orgsyn.org Such methods, while effective, present challenges in terms of safety, waste generation, and energy consumption.

Modern synthetic chemistry is pivoting towards more efficient and sustainable methodologies. A significant advancement in this area is the adoption of continuous flow microreactor technology. For instance, a patented method for the synthesis of 4-fluoro-2-nitroaniline (B1293508) utilizes a microchannel reactor to achieve enhanced control over reaction parameters, improve safety, and increase yield. google.com This approach could be extended to the synthesis of 4-Fluoro-N-methyl-2,6-dinitroaniline, where the second nitration step could be performed in a controlled, continuous manner, minimizing the risks associated with highly exothermic nitration reactions.

Another key strategy involves the use of protecting groups for the amine functionality prior to nitration. google.com This allows for more selective and controlled introduction of the nitro groups onto the aromatic ring. Future research will likely focus on developing novel catalytic systems, potentially involving solid acid catalysts or metal-organic frameworks (MOFs), to facilitate nitration under milder conditions, thereby reducing the reliance on corrosive acid mixtures. Furthermore, the exploration of advanced synthetic methods like asymmetric catalysis could open pathways to chiral derivatives, expanding the molecular complexity and potential applications of the scaffold. researchgate.net

| Synthetic Approach | Description | Advantages | Challenges |

| Traditional Batch Nitration | Use of mixed sulfuric and nitric acids in a batch reactor. orgsyn.org | Well-established methodology. | Harsh conditions, poor thermal control, potential for runaway reactions, significant acid waste. |

| Continuous Flow Microreactor | Nitration performed in a microchannel system, allowing precise control. google.com | Superior heat and mass transfer, enhanced safety, improved yield and purity, potential for automation. | Higher initial equipment cost, potential for channel clogging with solids. |

| Protecting Group Strategy | The amine is temporarily converted to a less reactive form (e.g., an amide) before nitration. google.com | Increased selectivity, prevention of amine oxidation. | Requires additional protection and deprotection steps, increasing overall step count. |

| Novel Catalytic Systems | Use of solid acid catalysts or other heterogeneous catalysts to facilitate nitration. | Milder reaction conditions, catalyst recyclability, reduced acid waste. | Catalyst development, activity, and stability under reaction conditions. |

Advanced Computational Modeling for Targeted Property Prediction and Material Design

Advanced computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding the design of new materials before their synthesis. While specific computational studies on this compound are not extensively documented, the methodologies applied to structurally similar compounds, such as nitramines, provide a clear blueprint for future work. researchgate.net

Theoretical calculations, primarily using Density Functional Theory (DFT), can be employed to investigate the fundamental characteristics of the this compound molecule. These models can accurately predict:

Molecular Geometry: Determining bond lengths, bond angles, and torsional angles, which are crucial for understanding crystal packing and intermolecular interactions. researchgate.net

Electronic Properties: Mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity, and calculating the dipole moment.

Spectroscopic Properties: Simulating infrared (IR), Raman, and NMR spectra to aid in experimental characterization.

Energetic Properties: Estimating the heat of formation and potential energetic performance, which is relevant for applications in high-energy materials.

By creating computational models of various derivatives—where the fluorine, methyl, or other positions are systematically modified—researchers can perform in silico screening. This allows for the targeted prediction of properties such as thermal stability, detonation velocity (for energetic materials), or absorption wavelengths (for optical materials). This predictive power significantly accelerates the material design cycle, reducing the time and resources spent on trial-and-error laboratory synthesis.

Design of Next-Generation Functional Materials with Tunable Properties

The molecular structure of this compound makes it an attractive building block for a variety of functional materials. The presence of nitro groups suggests potential applications in energetic materials, while the fluorinated aromatic ring can be exploited in the design of specialty polymers and optoelectronic materials.

The concept of "tunability" is central to the design of next-generation materials. By making targeted chemical modifications to the core structure, its properties can be finely adjusted. For example:

Thermally Stable Polymers: The dinitroaniline core can be incorporated into polymer backbones, such as polyimides or polyamides. The inherent rigidity and stability of the aromatic ring, enhanced by the strong C-F bond, could lead to polymers with high thermal decomposition temperatures and chemical resistance.

Non-linear Optical (NLO) Materials: Molecules with significant charge separation (a strong electron-donating group like an amine and strong electron-withdrawing groups like nitro groups) can exhibit NLO properties. The properties of such materials could be tuned by altering the substituents on the aniline (B41778) nitrogen or the aromatic ring to optimize the molecular hyperpolarizability.

The following table illustrates a hypothetical example of how properties could be tuned through derivatization:

| Derivative Structure (R group on Aniline N) | Hypothetical Tuned Property | Potential Application |

| -CH3 (Parent Compound) | Baseline Energetic & Thermal Properties | Precursor for materials |

| -CH2CH2CN | Increased Dipole Moment, Modified Crystal Packing | Non-linear Optics, Piezoelectric Materials |

| -CH2-Polymer Backbone | Incorporation into a larger macromolecule | High-Performance, Thermally Stable Polymers |

| -H (Demethylated) | Increased Hydrogen Bonding Capability | Pharmaceutical intermediates, Dye synthesis |

Interdisciplinary Research Opportunities Integrating this compound Derivatives

The unique chemical features of dinitroanilines have long been recognized in fields beyond materials science, most notably in agriculture. Several dinitroaniline derivatives are known for their biological activity, creating significant opportunities for interdisciplinary research.